

N-Hexanoyldihydrosphingosine as a tool in cancer research

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Compound of Interest

Compound Name: *N-Hexanoyldihydrosphingosine*

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N-Hexanoyldihydrosphingosine: A Tool in Cancer Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyldihydrosphingosine (C6-DHS), a short-chain synthetic analog of dihydroceramide, has emerged as a valuable tool in cancer research. As a cell-permeable sphingolipid, it circumvents the complexities of endogenous ceramide metabolism, allowing for direct investigation of the downstream effects of ceramide accumulation. Ceramide, a central molecule in sphingolipid metabolism, is a known tumor suppressor that regulates critical cellular processes including apoptosis, cell cycle arrest, and autophagy.[1] Dysregulation of the delicate balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is a hallmark of many cancers.[2] C6-DHS, by mimicking the action of endogenous ceramides, provides a powerful means to probe these pathways and evaluate their therapeutic potential.

These application notes provide a comprehensive overview of the properties, synthesis, and applications of C6-DHS in cancer research, complete with detailed experimental protocols and a summary of its effects on various cancer cell lines.

Physical and Chemical Properties

N-Hexanoyldihydrosphingosine is a white to off-white solid. Its key properties are summarized in the table below.

Property	Value	Reference
Formal Name	N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-hexanamide	[3]
CAS Number	249728-94-7	[3]
Molecular Formula	C ₂₄ H ₄₉ NO ₄	[3]
Molecular Weight	415.7 g/mol	[3]
Solubility	Soluble in Ethanol, Chloroform:Methanol (1:1), and Methanol	[3]

Synthesis

A general strategy for the synthesis of (±)-**N-hexanoyldihydrosphingosine** involves the ring opening of aziridines with pendant silanols.[4][5] This methodology allows for the facile preparation of vicinal amino alcohols, which are key intermediates in the synthesis of sphingolipids.

A more classical and convenient method for the synthesis of ceramides involves the direct coupling of a long-chain base (sphinganine or dihydrosphingosine) with a fatty acid (in this case, hexanoic acid) in the presence of a mixed carbodiimide. This method has been successfully used to prepare a variety of ceramides with yields ranging from 60-75%.[6] The general steps for N-acylation are as follows:

- Dissolve the sphingoid base (dihydrosphingosine) and the fatty acid (hexanoic acid) in an appropriate solvent mixture (e.g., CH₂Cl₂ and CH₃CN).
- Add a carbodiimide reagent to facilitate the amide bond formation.

- Allow the reaction to proceed at room temperature.
- Purify the resulting **N-Hexanoyldihydrosphingosine** using column chromatography.

Note: For a detailed, step-by-step protocol, researchers should refer to specialized organic synthesis literature.

Applications in Cancer Research

C6-DHS serves as a powerful tool to investigate the anti-cancer effects of ceramide accumulation. Its primary applications include:

- **Induction of Apoptosis:** By mimicking endogenous ceramide, C6-DHS can trigger programmed cell death in various cancer cell lines.
- **Induction of Cell Cycle Arrest:** C6-DHS can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[\[2\]](#)
- **Modulation of Autophagy:** C6-DHS is implicated in the regulation of autophagy, a cellular degradation process that can either promote cell survival or cell death depending on the context.
- **Synergistic Effects with Chemotherapeutics:** C6-DHS can enhance the efficacy of conventional chemotherapy drugs, potentially overcoming drug resistance.

Quantitative Data: Cytotoxic Effects of Short-Chain Ceramide Analogs

While specific IC₅₀ values for **N-Hexanoyldihydrosphingosine** are not widely reported in publicly available literature, the following table summarizes the cytotoxic effects of other short-chain ceramide analogs in various cancer cell lines to provide a comparative context. It is important to note that IC₅₀ values can vary significantly depending on the cell line, exposure time, and assay method used.

Cell Line	Compound	IC50 (μM)	Exposure Time (h)	Reference
Breast Cancer				
MCF-7	C6-ceramide	Not specified, but showed cytotoxic effects	Not specified	[7]
MDA-MB-231	C6-ceramide	Not specified, but showed cytotoxic effects	Not specified	[7]
Glioma				
U87MG	4-HPR-fenretinide (induces dihydroceramides)	Not specified, induces autophagy	Not specified	[8]
T98G	4-HPR-fenretinide (induces dihydroceramides)	Not specified, induces autophagy	Not specified	[8]

Note: The lack of specific IC50 data for C6-DHS highlights a gap in the current literature and an opportunity for further research.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of **N-Hexanoyldihydrosphingosine** in cancer research.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of C6-DHS on the metabolic activity of cancer cells, which is an indicator of cell viability.

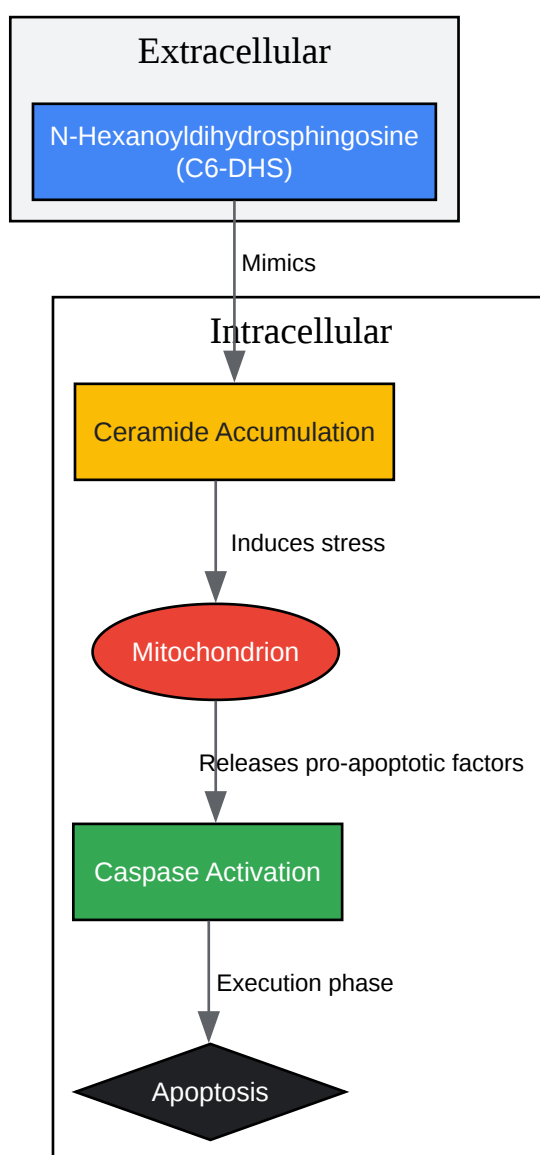
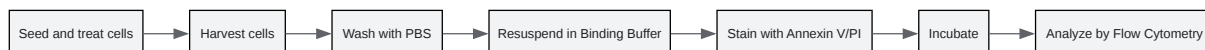
Materials:

- **N-Hexanoyldihydrosphingosine (C6-DHS)**
- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Treatment:** Prepare serial dilutions of C6-DHS in complete culture medium. Remove the old medium from the wells and add 100 μ L of the C6-DHS-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve C6-DHS, e.g., ethanol).
- **Incubation:** Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.



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